molecular formula C25H26N2O3S B185588 N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide CAS No. 6049-75-8

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide

Cat. No. B185588
CAS RN: 6049-75-8
M. Wt: 434.6 g/mol
InChI Key: IXHLUMUDVPSYSE-UHFFFAOYSA-N
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Description

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). The drug has shown remarkable efficacy in patients with NSCLC who have developed resistance to first-generation and second-generation EGFR TKIs.

Mechanism Of Action

AZD9291 selectively targets mutant forms of the N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide that are commonly found in NSCLC. The drug irreversibly binds to the mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide, inhibiting its activity and preventing cancer cell growth. AZD9291 has been shown to be highly selective for mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide and has minimal activity against wild-type N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide.

Biochemical And Physiological Effects

AZD9291 has been shown to have a favorable safety profile in clinical studies. The drug is well-tolerated and has minimal side effects compared to other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs. AZD9291 has also been shown to have a longer half-life than other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs, which allows for less frequent dosing.

Advantages And Limitations For Lab Experiments

AZD9291 has several advantages for lab experiments. The drug has a highly selective mechanism of action, which allows for specific targeting of mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide. AZD9291 also has a longer half-life than other N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs, which allows for less frequent dosing. However, the complex synthesis of AZD9291 can make it difficult to obtain and use in lab experiments.

Future Directions

There are several future directions for the development of AZD9291. One potential direction is the combination of AZD9291 with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Another direction is the development of AZD9291 for the treatment of other types of cancer that harbor mutant N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide. Additionally, there is a need for further research to optimize the dosing and administration of AZD9291 to maximize its therapeutic potential.

Synthesis Methods

AZD9291 is synthesized using a multi-step process that involves the coupling of a sulfonyl chloride with an amine to form a sulfonamide intermediate. This intermediate is then coupled with a substituted biphenyl carboxylic acid to form the final product. The synthesis of AZD9291 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

AZD9291 has been extensively studied in preclinical and clinical studies for the treatment of NSCLC. The drug has shown significant efficacy in patients with NSCLC who have developed resistance to first-generation and second-generation N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide TKIs. AZD9291 has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy.

properties

CAS RN

6049-75-8

Product Name

N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c28-25(22-12-10-21(11-13-22)20-8-4-3-5-9-20)26-23-14-16-24(17-15-23)31(29,30)27-18-6-1-2-7-19-27/h3-5,8-17H,1-2,6-7,18-19H2,(H,26,28)

InChI Key

IXHLUMUDVPSYSE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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